![molecular formula C24H24FN7O2 B2532789 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 923513-58-0](/img/structure/B2532789.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
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Overview
Description
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
is a derivative of the triazolopyrimidine class . Triazolopyrimidines are known to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), and may be useful as chemotherapeutic drugs for the treatment of cancer .
Synthesis Analysis
The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of similar compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various techniques, including 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it exhibited excellent anti-tumor activity with low IC50 values against these cell lines . Further studies are needed to elucidate its mechanism of action and potential for clinical use.
Antimicrobial Properties
The compound has been evaluated for its antibacterial potential. Analogous derivatives containing a 2-thiopyridine moiety have demonstrated improved activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) . These findings suggest its potential as an antimicrobial agent.
Enzyme Inhibition
The compound interacts with enzymes, making it relevant for enzyme inhibition studies. It has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, and anti-lipase agent. Additionally, it shows aromatase inhibition properties . These interactions may have implications for drug design and development.
Antitubercular Activity
Triazolothiadiazines, including this compound, have been studied for their antitubercular properties. Researchers have explored their potential as agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Further studies could reveal their efficacy and mechanism of action .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O2/c1-16(2)34-20-8-6-17(7-9-20)24(33)31-12-10-30(11-13-31)22-21-23(27-15-26-22)32(29-28-21)19-5-3-4-18(25)14-19/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJUQIBUBXBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone |
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